molecular formula C5H7N3O2 B12875540 1-Methyl-4-nitro-1H-pyrrol-3-amine

1-Methyl-4-nitro-1H-pyrrol-3-amine

Cat. No.: B12875540
M. Wt: 141.13 g/mol
InChI Key: GSAIGPGQQBHUPJ-UHFFFAOYSA-N
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Description

1-Methyl-4-nitro-1H-pyrrol-3-amine is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of a methyl group at the first position, a nitro group at the fourth position, and an amine group at the third position on the pyrrole ring. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-nitro-1H-pyrrol-3-amine can be synthesized through several methods. One common approach involves the nitration of 1-methylpyrrole followed by amination. The nitration process typically uses a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position. Subsequent amination can be achieved using ammonia or an amine source under suitable conditions to introduce the amine group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-nitro-1H-pyrrol-3-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base.

    Cyclization: Acidic or basic conditions depending on the desired product.

Major Products Formed:

Scientific Research Applications

1-Methyl-4-nitro-1H-pyrrol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique functional groups.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-4-nitro-1H-pyrrol-3-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amine group can form hydrogen bonds with biological molecules, influencing their function. The compound’s ability to undergo various chemical transformations allows it to modulate different biochemical pathways .

Comparison with Similar Compounds

    1-Methyl-3-nitro-1H-pyrrole: Similar structure but with the nitro group at the third position.

    4-Nitro-1H-pyrrole: Lacks the methyl group, affecting its reactivity and properties.

    1-Methyl-4-amino-1H-pyrrole: Similar but with an amino group instead of a nitro group.

Uniqueness: 1-Methyl-4-nitro-1H-pyrrol-3-amine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

1-methyl-4-nitropyrrol-3-amine

InChI

InChI=1S/C5H7N3O2/c1-7-2-4(6)5(3-7)8(9)10/h2-3H,6H2,1H3

InChI Key

GSAIGPGQQBHUPJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=C1)[N+](=O)[O-])N

Origin of Product

United States

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